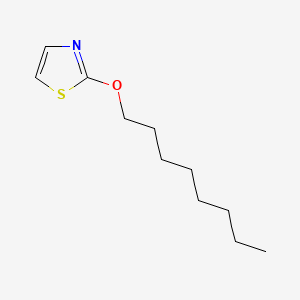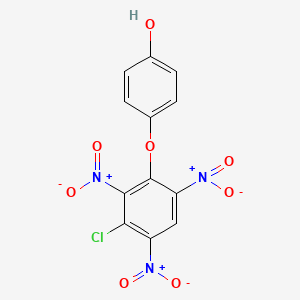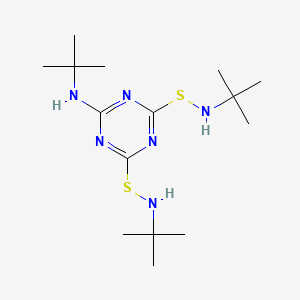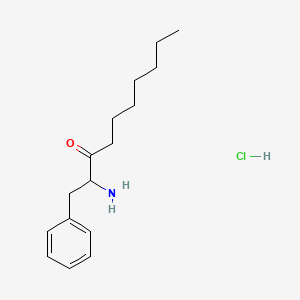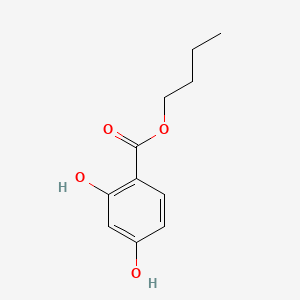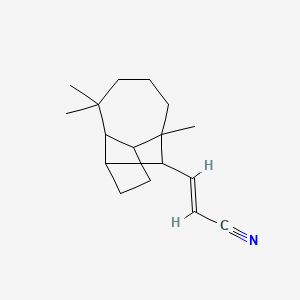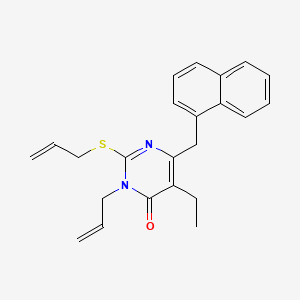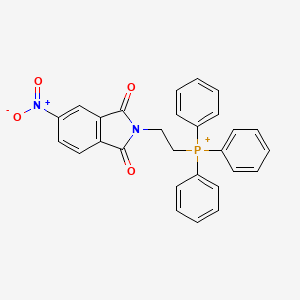
Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-: is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are structurally similar to benzene and pyridine, with nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features an amino group at position 4, a chlorine atom at position 6, a methyl group at position 2, and a propyl group at position 5. These substitutions confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of 2-chloro-4,6-dimethylpyrimidine with an appropriate amine under basic conditions to introduce the amino group at position 4. The propyl group can be introduced through alkylation reactions using propyl halides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-: undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Alkylation and Acylation Reactions: The amino group can also participate in alkylation and acylation reactions to form N-alkyl or N-acyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Alkylating Agents: Such as alkyl halides for alkylation reactions.
Acylating Agents: Such as acyl chlorides for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield 4-amino-6-aminopyrimidine derivatives, while oxidation of the amino group can yield nitro derivatives.
科学的研究の応用
Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The specific pathways involved can vary depending on the compound’s structure and the biological context.
類似化合物との比較
Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-: can be compared with other similar compounds, such as:
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the propyl group at position 5.
4-Amino-6-chloro-2-methylpyrimidine: Similar structure but lacks the propyl group at position 5.
4-Amino-6-chloro-2,5-dimethylpyrimidine: Similar structure but has a methyl group instead of a propyl group at position 5.
The presence of the propyl group in Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl- can confer unique chemical and physical properties, such as increased lipophilicity, which may affect its reactivity and biological activity.
特性
CAS番号 |
102207-72-7 |
|---|---|
分子式 |
C8H12ClN3 |
分子量 |
185.65 g/mol |
IUPAC名 |
6-chloro-2-methyl-5-propylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12ClN3/c1-3-4-6-7(9)11-5(2)12-8(6)10/h3-4H2,1-2H3,(H2,10,11,12) |
InChIキー |
SXQMJEPZOPQUMZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N=C(N=C1Cl)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



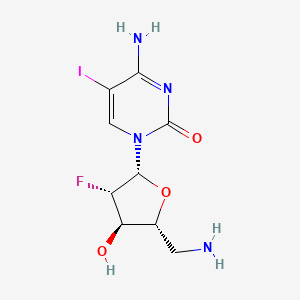

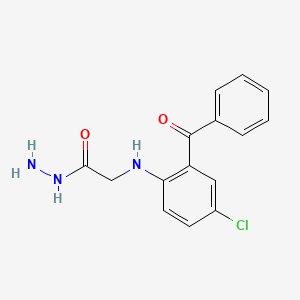
![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
